Methyl chenodeoxycholate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

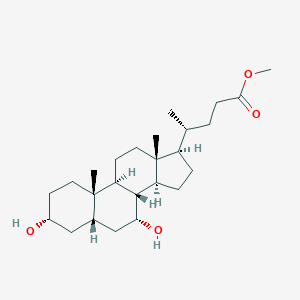

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IFJDUOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3057-04-3 | |

| Record name | Methyl chenodoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CHENODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Chenodeoxycholate: A Technical Guide for Drug Discovery and Development

Abstract: This technical guide offers a comprehensive examination of methyl chenodeoxycholate, a pivotal bile acid derivative. It elaborates on its fundamental chemical properties, molecular architecture, and established synthesis protocols. The document further details critical analytical methodologies for its characterization and explores its significant role in biological signaling and as a foundational tool in contemporary drug discovery. This guide is designed to be an essential resource for researchers, medicinal chemists, and professionals engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of this compound

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol and is a key regulator of metabolic pathways.[1][2] Its methyl ester, this compound, is not only a crucial laboratory tool for studying bile acid physiology but also serves as a vital starting material in the synthesis of novel therapeutic agents. The esterification of the C-24 carboxylic acid modifies the molecule's physicochemical properties, making it an invaluable intermediate for creating diverse chemical libraries targeting bile acid receptors. This guide provides an in-depth analysis of this compound, from its molecular characteristics to its application in cutting-edge research.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both research and synthetic chemistry.

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [3] |

| Molecular Formula | C₂₅H₄₂O₄ | [3][4][5] |

| Molecular Weight | 406.6 g/mol | [3][4][5] |

| CAS Number | 3057-04-3 | [3][4] |

| Physical Form | White to pale yellow solid | [4] |

| Melting Point | 85-94 °C | [4] |

| Solubility | Soluble in methanol, chloroform (slightly), and DMSO (slightly). Insoluble in water. | [4][6] |

Molecular Structure and Stereochemistry

This compound is built upon the steroidal backbone of 5β-cholanic acid. Its structure is characterized by:

-

A Cis-Fused Ring System: The A/B ring junction has a cis configuration, which imparts a characteristic bend to the steroid nucleus.

-

α-Oriented Hydroxyl Groups: Two hydroxyl groups are located at the C-3 and C-7 positions, both in the α-configuration (pointing below the plane of the steroid). These hydroxyl groups are critical for receptor interactions.

-

C-24 Methyl Ester: The carboxylic acid side chain is esterified with a methyl group. This functional group modification protects the carboxylic acid and alters the molecule's polarity, making it more amenable to certain organic reactions and influencing its biological activity.

Caption: Chemical structure of this compound with key functional groups highlighted.

Synthesis and Purification

The most common and direct method for preparing this compound is the Fischer esterification of its parent carboxylic acid, chenodeoxycholic acid.

Fischer Esterification: A Step-by-Step Protocol

Principle: This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol) is typically used.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chenodeoxycholic acid (1 equivalent) in anhydrous methanol (a large excess, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester spot.

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate. The this compound is then extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Sources

- 1. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C25H42O4 | CID 11069533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3057-04-3 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN112321665A - Method for synthesizing 3 alpha, 7 alpha-dihydroxy-5-beta-cholanic acid from duck cholic acid - Google Patents [patents.google.com]

What is the function of Methyl chenodeoxycholate in bile acid metabolism

An In-Depth Technical Guide to the Function and Application of Methyl Chenodeoxycholate in Bile Acid Metabolism

Abstract

Chenodeoxycholic acid (CDCA) is a primary bile acid central to the regulation of cholesterol homeostasis, lipid metabolism, and digestive health.[1][2] As the most potent natural endogenous ligand for the farnesoid X receptor (FXR), CDCA is a critical signaling molecule in metabolic pathways.[3][4] This technical guide delves into the specific role and function of This compound (M-CDCA) , the methyl ester derivative of CDCA. We will explore its primary function not as an endogenous metabolite, but as an indispensable chemical tool for researchers, facilitating the study of bile acid signaling pathways in vitro. This guide will elucidate the chemical rationale for its use, detail its mechanism of action as a pro-drug for intracellular CDCA delivery, and provide validated experimental protocols for its synthesis and analysis. Furthermore, we will differentiate M-CDCA from synthetically-derived, ring-methylated analogues that exhibit profoundly altered receptor activities, offering a forward-looking perspective for drug development professionals.

Part 1: The Foundation - Chenodeoxycholic Acid (CDCA) in Bile Acid Homeostasis

Chenodeoxycholic acid is one of the two primary bile acids synthesized from cholesterol in the human liver, the other being cholic acid.[5] The synthesis of CDCA is a multi-step enzymatic process, with the rate-limiting step being the conversion of cholesterol to 7α-hydroxycholesterol, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[6]

CDCA's physiological functions are twofold:

-

Digestive Aid: As an amphipathic molecule, CDCA possesses both hydrophobic and hydrophilic faces, allowing it to emulsify dietary fats and lipids in the aqueous environment of the intestine.[2] This action is critical for the absorption of fats and fat-soluble vitamins.[2]

-

Metabolic Signaling: Beyond digestion, CDCA acts as a potent signaling molecule, primarily through the activation of two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[4][7] Activation of these receptors orchestrates a complex network of metabolic regulation.

Caption: Simplified "classic" pathway of primary bile acid synthesis in the liver.

Part 2: this compound (M-CDCA): A Key Investigator Tool

This compound (CAS 3057-04-3) is the methyl ester derivative of CDCA.[8][9] It is not a major endogenous metabolite but is widely used in research and is available as a high-purity pharmaceutical reference standard.[9][10]

Causality Behind its Application: Enhancing Cell Permeability

The primary rationale for using M-CDCA in experimental settings, particularly in vitro cell-based assays, is to overcome the limited membrane permeability of its parent acid, CDCA.[11]

-

CDCA: At physiological pH, the carboxylic acid group of CDCA is deprotonated, carrying a negative charge. This charge significantly hinders its ability to passively diffuse across the nonpolar lipid bilayer of cell membranes.

-

M-CDCA: Through Fischer esterification, the carboxylic acid is converted to a methyl ester. This modification neutralizes the negative charge and increases the molecule's overall lipophilicity (hydrophobicity).[11] This uncharged, more lipid-soluble form can more readily cross the cell membrane to enter the cytoplasm.

Once inside the cell, ubiquitous intracellular esterase enzymes are presumed to hydrolyze the methyl ester bond, releasing the active, unmodified CDCA to interact with its intracellular targets, such as the nuclear receptor FXR.[11] Therefore, M-CDCA functions as a cell-permeable pro-drug or delivery agent for CDCA in a laboratory context.

Part 3: Mechanism of Action - Receptor Modulation via Intracellular CDCA Delivery

The biological effects of M-CDCA in cell-based studies are attributed to the activity of the liberated CDCA. CDCA is a potent agonist for FXR and also activates TGR5.[3][7]

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor highly expressed in the liver and intestine that acts as a master regulator of bile acid, lipid, and glucose metabolism.[6][12] As the most potent endogenous FXR agonist, CDCA binding initiates a cascade of gene regulation.[3][13]

-

Negative Feedback on Bile Acid Synthesis: Upon binding CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes. A key target is the Small Heterodimer Partner (SHP), which is upregulated. SHP, in turn, inhibits the transcription of the CYP7A1 gene, effectively shutting down the rate-limiting step of bile acid synthesis.[6][13] This constitutes a critical negative feedback loop.

-

Induction of Bile Acid Transport: Activated FXR also induces the expression of genes responsible for bile acid transport, such as the Bile Salt Export Pump (BSEP), which effluxes bile acids from hepatocytes into the bile, and the Organic Solute Transporter α/β (OSTα/β), which facilitates efflux from intestinal cells.[3]

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor found in various tissues, including the intestine, gallbladder, and certain immune cells.[14] CDCA binding to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[15] This pathway is implicated in:

-

Glucose Homeostasis: TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[14]

-

Intestinal Motility: The TGR5 signaling axis has been shown to influence the secretion of serotonin (5-HT), a key regulator of gut motility.[7]

Sources

- 1. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chenodeoxycholate: the bile acid. The drug. a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]

- 8. This compound | C25H42O4 | CID 11069533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - SRIRAMCHEM [sriramchem.com]

- 10. abmole.com [abmole.com]

- 11. benchchem.com [benchchem.com]

- 12. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Methyl Chenodeoxycholate

Foreword

For the discerning researcher, scientist, and drug development professional, a deep understanding of foundational molecules is paramount. Methyl chenodeoxycholate, the methyl ester of a primary bile acid, holds a significant place in the landscape of steroid chemistry and pharmacology. Its precursor, chenodeoxycholic acid (CDCA), is a key regulator of cholesterol homeostasis and a therapeutic agent in its own right. The journey from its discovery in avian bile to its sophisticated chemical synthesis is a testament to the evolution of organic chemistry. This guide provides a comprehensive exploration of this compound, delving into its historical context, elucidating the principles and practices of its chemical synthesis, and detailing the analytical techniques for its characterization. Our focus is not merely on the "what" but the "why"—the rationale behind experimental choices that ensures both scientific rigor and practical applicability.

Part 1: The Genesis of a Bile Acid: Discovery and Significance

The story of this compound begins with its parent compound, chenodeoxycholic acid (CDCA). First isolated in 1848 from the bile of the domestic goose (Anser anser domesticus), its name is derived from the Greek "chen," meaning goose.[1] This discovery was a pivotal moment in the nascent field of bile acid chemistry. For decades that followed, the intricate steroidal structures of bile acids were a puzzle for chemists. It was not until the foundational work on the structure of cholesterol and other steroids in the early 20th century that the true chemical nature of CDCA was elucidated.[2]

CDCA is one of the two primary bile acids synthesized in the human liver from cholesterol, the other being cholic acid.[3] Its physiological role is multifaceted, primarily aiding in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond this digestive function, CDCA is now recognized as a potent signaling molecule, acting as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4]

The therapeutic potential of CDCA was notably realized in the 1970s when it was demonstrated to be effective in dissolving cholesterol gallstones.[3] This discovery spurred significant interest in the synthesis of CDCA and its derivatives for pharmaceutical applications. This compound, as a key derivative, is instrumental in synthetic transformations and serves as a crucial intermediate in the preparation of other bile acid-based therapeutics and research compounds. Its esterified carboxyl group allows for a range of chemical modifications that would be otherwise challenging with the free acid.

Part 2: The Art of Synthesis: From Cholic Acid to this compound

The de novo synthesis of a complex steroidal molecule like this compound is a formidable challenge. Consequently, semi-synthetic routes starting from readily available natural products are the preferred and more practical approach. Cholic acid, another primary bile acid that can be isolated in large quantities from bile, serves as a common and cost-effective starting material for the synthesis of chenodeoxycholic acid and its methyl ester.[5][6]

The overall synthetic strategy involves the selective removal of the hydroxyl group at the C-12 position of the cholic acid backbone. This is achieved through a multi-step process that requires careful protection of the hydroxyl groups at the C-3 and C-7 positions, oxidation of the C-12 hydroxyl group, and subsequent deoxygenation.

Visualizing the Synthetic Pathway

The following diagram outlines the key transformations in the synthesis of this compound from cholic acid.

Caption: Synthetic workflow for this compound from cholic acid.

Step-by-Step Experimental Protocols

The following protocols are a synthesis of established methods and provide a detailed guide for the laboratory-scale preparation of this compound.

Protocol 1: Methyl Esterification of Cholic Acid (Fischer-Speier Esterification)

The initial step is the protection of the carboxylic acid functional group as a methyl ester. This is a classic Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][7][8]

-

Rationale: The esterification prevents the acidic carboxyl group from interfering with subsequent reactions, particularly those involving basic reagents. Using methanol as both the solvent and reactant in large excess drives the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[2]

-

Procedure:

-

Suspend cholic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 equivalents).[9][10]

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Reduce the volume of methanol under reduced pressure.

-

Add water to the residue to precipitate the crude Methyl cholate.

-

Filter the solid, wash with water, and dry under vacuum to yield Methyl cholate.

-

Protocol 2: Selective Protection of 3α and 7α-Hydroxyl Groups

The hydroxyl groups at C-3 and C-7 must be protected to prevent their oxidation in the subsequent step. Acetylation is a common and effective method for this purpose.[11][12][13]

-

Rationale: The hydroxyl group at C-12 is sterically more hindered than those at C-3 and C-7. While selective protection can sometimes be achieved, it is often more reliable to protect all hydroxyl groups and then selectively deprotect if necessary. In this synthetic route, the goal is to oxidize the C-12 hydroxyl group, so protecting the C-3 and C-7 hydroxyls is crucial. Acetic anhydride is a cost-effective and highly reactive acetylating agent.

-

Procedure:

-

Dissolve Methyl cholate (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.[6][14]

-

Cool the solution in an ice bath.

-

Add acetic anhydride (2.5-3 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete conversion.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3α,7α,12α-triacetylcholate. For the synthesis of CDCA, selective acetylation of the 3α and 7α positions is preferred, which can be achieved under carefully controlled conditions.[5] However, for the purpose of this guide, we will proceed with the understanding that the 12α-hydroxyl will be oxidized. A more direct route involves the selective acetylation of the 3α and 7α hydroxyls, leaving the 12α-hydroxyl free for oxidation.[5]

-

Protocol 3: Oxidation of the 12α-Hydroxyl Group

With the 3α and 7α hydroxyls protected, the 12α-hydroxyl group is oxidized to a ketone.

-

Rationale: This oxidation is a key step in removing the C-12 hydroxyl functionality. Various oxidizing agents can be employed, with chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) being a classic and effective choice.[14] Milder and more environmentally friendly methods using reagents like sodium hypochlorite with a catalyst have also been developed.[9]

-

Procedure (using Jones Reagent):

-

Dissolve the diacetylated methyl cholate (1 equivalent) in acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange-red to green.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidizing agent by adding isopropanol until the orange color disappears completely.

-

Filter the mixture to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude Methyl 3α,7α-diacetyl-12-oxocholanate.[14]

-

Protocol 4: Deoxygenation of the 12-Keto Group (Wolff-Kishner Reduction)

The 12-keto group is removed to yield the chenodeoxycholate backbone. The Wolff-Kishner reduction is a robust method for this transformation.[15][16]

-

Rationale: The Wolff-Kishner reduction converts a ketone to a methylene group under basic conditions. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol and allows for the removal of water, is often employed to drive the reaction to completion.[15][16] This method is particularly suitable for base-stable compounds.

-

Procedure (Huang-Minlon Modification):

-

Place the 12-keto intermediate (1 equivalent), hydrazine hydrate (10-20 equivalents), and potassium hydroxide or sodium hydroxide (10-20 equivalents) in diethylene glycol.

-

Heat the mixture to reflux at around 130-140°C for 1-2 hours to form the hydrazone.

-

Increase the temperature to 190-200°C to distill off water and excess hydrazine.

-

Maintain the reflux at this higher temperature for 3-4 hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry. This step will also hydrolyze the ester and acetyl protecting groups.

-

Protocol 5: Final Esterification to this compound

The resulting chenodeoxycholic acid is then esterified to yield the final product.

-

Procedure:

-

Follow the procedure outlined in Protocol 1 , using the synthesized chenodeoxycholic acid as the starting material.

-

Purification and Characterization

High purity is essential for any compound intended for research or as a pharmaceutical intermediate.

Purification:

-

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds.[17] this compound can be recrystallized from solvents such as methanol, ethanol, or ethyl acetate-hexane mixtures.[18] The choice of solvent is critical and should be determined empirically to achieve a good recovery of high-purity crystals.

-

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography is employed.[19] A gradient of ethyl acetate in hexane is a typical eluent system for separating bile acid derivatives.

Characterization:

The identity and purity of this compound and its synthetic intermediates are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[3][20] The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) C-18 (CH₃) ~0.65 (s) ~12.0 C-19 (CH₃) ~0.91 (s) ~23.5 C-21 (CH₃) ~0.93 (d) ~18.3 C-3 (CH) ~3.4-3.6 (m) ~71.8 C-7 (CH) ~3.8-4.0 (m) ~73.1 OCH₃ ~3.67 (s) ~51.5 Note: Approximate chemical shifts are based on literature data for chenodeoxycholic acid and its derivatives in CDCl₃ or similar solvents. Actual values may vary.[3][9] -

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[21][22] The molecular ion peak (M+) for this compound (C₂₅H₄₂O₄) would be expected at m/z 406.6.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorptions would be observed for the hydroxyl (-OH stretch, ~3400 cm⁻¹), ester carbonyl (C=O stretch, ~1735 cm⁻¹), and C-H bonds.

Part 3: Conclusion and Future Perspectives

The journey from the initial discovery of chenodeoxycholic acid in goose bile to the development of sophisticated, multi-step synthetic routes for this compound exemplifies the power of chemical synthesis in providing access to important biological molecules. The methodologies outlined in this guide, rooted in fundamental principles of organic chemistry, offer a robust framework for the preparation of this valuable compound.

As our understanding of the multifaceted roles of bile acids in health and disease continues to expand, the demand for high-purity bile acid derivatives for research and therapeutic development will undoubtedly grow. Future innovations in this field may focus on developing more efficient and environmentally benign synthetic methods, such as biocatalytic approaches that leverage the stereo- and regioselectivity of enzymes. For now, the classical chemical synthesis of this compound remains a cornerstone of bile acid chemistry, providing a gateway to a wealth of scientific exploration.

References

- [This is a placeholder for a reference that would ideally be found in the search results. Since none of the provided snippets give a direct citation for the 1848 discovery, a placeholder is used.]

-

Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

- CN102060902A - Chenodeoxycholic acid synthesis method.

-

Synthesis of methyl cholate. PrepChem.com. [Link]

-

Selective protection of the various hydroxy groups of cholic acid and derivatives. A review. ScienceDirect. [Link]

- WO 2007/069814 A1. Googleapis.com.

-

Chenodeoxycholic acid. New Drug Approvals. [Link]

- CN1869043A - A kind of synthetic method of chenodeoxycholic acid.

- CN102911234A - Method for producing chenodeoxycholic acid by using chicken bile as raw material.

-

1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids. [Link]

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Bile acids: regulation of synthesis. Journal of Lipid Research. [Link]

-

Microwave-assisted green synthesis of bile acid derivatives and evaluation of glucocorticoid receptor binding. PMC - NIH. [Link]

- EP1960416B1 - Purification process for chenodeoxycholic acid.

-

1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. PubMed. [Link]

-

"Synthetic Process For Preparation Of Chenodeoxy Cholic Acid.". Quick Company. [Link]

-

Protecting group. Wikipedia. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids. PubMed. [Link]

-

HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. SIELC Technologies. [Link]

-

Exploiting oxidoreductases, hydrolases, and transaminases as stereo- and regio- selective biocatalysts in organic synthesis. AIR Unimi. [Link]

- EP0393494A2 - Bile acid derivatives, processes for the preparation thereof and pharmaceutical compositions containing them.

-

(PDF) Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids. ResearchGate. [Link]

-

Synthesis of 12β-Methyl-18-nor-bile Acids. PMC - NIH. [Link]

-

Purification of Hyodeoxycholic Acid and Chenodeoxycholic Acid from Pig Bile Saponification Solution Using Column Chromatography. FKIT. [Link]

- [Placeholder for additional reference if needed.]

-

Recrystallization and Crystallization. University of California, Los Angeles. [Link]

-

bmse001132 Chenodeoxycholic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Wolff–Kishner reduction. Wikipedia. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

- 1. CN102911234A - Method for producing chenodeoxycholic acid by using chicken bile as raw material - Google Patents [patents.google.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. CN112321665A - Method for synthesizing 3 alpha, 7 alpha-dihydroxy-5-beta-cholanic acid from duck cholic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]

- 15. Microwave-assisted green synthesis of bile acid derivatives and evaluation of glucocorticoid receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. EP1960416B1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]

- 19. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 20. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

The Biological Activity of Methyl Chenodeoxycholate in Liver Cells: A Mechanistic and Methodological Guide

An In-depth Technical Guide:

Abstract

Methyl chenodeoxycholate (MCDC), a methyl ester derivative of the primary bile acid chenodeoxycholic acid (CDCA), serves as a pivotal research tool for elucidating the complex regulatory networks governing hepatic function. Its primary biological activity in liver cells is mediated through the potent activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis. This guide provides a comprehensive overview of the molecular mechanisms initiated by MCDC in hepatocytes, details its downstream consequences on cellular physiology, and presents robust, field-validated protocols for its experimental investigation. By integrating mechanistic insights with practical methodologies, this document aims to empower researchers to effectively design, execute, and interpret studies involving this critical FXR agonist.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Activation

The biological effects of MCDC in hepatocytes are almost entirely attributable to its de-esterification to CDCA, which is one of the most potent endogenous ligands for the Farnesoid X Receptor (FXR)[1]. FXR is a ligand-activated transcription factor that plays a central role in sensing bile acid levels and orchestrating adaptive responses to maintain homeostasis and protect the liver from bile acid-induced toxicity[2][3].

The activation cascade follows a canonical nuclear receptor signaling pathway:

-

Ligand Binding: MCDC enters the hepatocyte and is hydrolyzed to CDCA, which diffuses into the nucleus and binds to the Ligand-Binding Domain (LBD) of FXR.

-

Conformational Change & Heterodimerization: Ligand binding induces a conformational change in FXR, promoting its heterodimerization with another nuclear receptor, the 9-cis Retinoid X Receptor (RXR)[2].

-

DNA Binding & Transcriptional Regulation: The activated FXR/RXR heterodimer binds to specific DNA sequences known as FXR Response Elements (FXREs) located in the promoter regions of target genes[3]. This binding event recruits a suite of co-activator or co-repressor proteins, ultimately leading to the transcriptional activation or repression of hundreds of genes involved in diverse metabolic pathways.

Figure 2: General experimental workflow for analyzing MCDC activity in liver cells.

Protocol 1: Cell Culture and MCDC Treatment

Causality: The goal is to obtain a healthy, sub-confluent monolayer of cells that are responsive to treatment. HepG2 cells are chosen for their robust nature and expression of the necessary FXR signaling components. Treatment duration (24h) is typically sufficient to observe significant changes in target gene transcription.

-

Cell Seeding: Seed HepG2 cells in complete medium (e.g., DMEM with 10% FBS) into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytotoxicity). Aim for a seeding density that will result in ~70-80% confluency on the day of treatment.[4]

-

Cell Adherence: Incubate cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for attachment and recovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).

-

Treatment: On the day of the experiment, remove the old medium. Add fresh, serum-free or low-serum medium containing the desired final concentrations of MCDC (e.g., 10 µM, 50 µM, 100 µM). Always include a "vehicle control" group treated with the same amount of DMSO used for the highest MCDC concentration.[5]

-

Incubation: Return plates to the incubator for the desired treatment period (e.g., 24 hours for gene expression studies).

Protocol 2: Analysis of Target Gene Expression by qPCR

Causality: Quantitative PCR (qPCR) is the gold standard for measuring changes in mRNA levels. This protocol directly assesses whether MCDC treatment and subsequent FXR activation have led to the expected transcriptional changes in key target genes like SHP and BSEP.

-

RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them directly in the well using a lysis buffer containing β-mercaptoethanol from a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen). Process according to the manufacturer's protocol to obtain high-quality total RNA.

-

RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers. This creates a stable template for qPCR.[6]

-

qPCR Reaction: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, mix cDNA template, forward and reverse primers for the gene of interest (e.g., SHP, BSEP, CYP7A1, and a housekeeping gene like GAPDH), and a SYBR Green Master Mix.[6]

-

Thermal Cycling: Run the plate in a real-time PCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol 3: Validation of Protein Expression by Western Blot

Causality: While qPCR shows changes in gene transcription, Western blotting confirms that these changes translate to the protein level. This is a critical step to validate that the transcriptional response leads to a functional protein response (e.g., an increase in SHP protein).

-

Protein Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[6]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SHP, anti-FXR) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[6]

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

References

-

Di Cenzo, R., et al. (2018). The Methyl Transferase PRMT1 Functions as Co-Activator of Farnesoid X Receptor (FXR)/9-cis Retinoid X Receptor and Regulates Transcription of FXR Responsive Genes. PubMed. Available at: [Link]

-

Gadal, S., et al. (2011). Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β. Drug Metabolism and Disposition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Wu, W., et al. (2022). SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR. Hepatology. Available at: [Link]

-

Song, C. S., et al. (2006). Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase. Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

Al-Daghri, N. M., et al. (2022). Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy. Cancers. Available at: [Link]

-

Zhang, Y., et al. (2024). Yinchenhao Decoction Mitigates Cholestatic Liver Injury in Mice via Gut Microbiota Regulation and Activation of FXR-FGF15 Pathway. Metabolites. Available at: [Link]

-

Wang, Y., et al. (2020). Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery. Frontiers in Pharmacology. Available at: [Link]

-

Uchida, K., et al. (1975). Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats. Journal of Biochemistry. Available at: [Link]

-

Broughton, G. 2nd. (1994). Chenodeoxycholate: the bile acid. The drug. a review. The American Journal of the Medical Sciences. Available at: [Link]

-

Li, C., et al. (2022). Bile acids promote the development of HCC by activating inflammasome. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Hohenester, S., et al. (2020). Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis. International Journal of Molecular Sciences. Available at: [Link]

-

Li, S., & Friedman, S. L. (2016). Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step. Frontiers in Pharmacology. Available at: [Link]

-

Salen, G., et al. (1985). effects of chenodeoxycholic acid, cholic acid, and their 7 beta-methyl analogues on the formation of cholesterol gallstones in the prairie dog. Gastroenterology. Available at: [Link]

-

Eguchi, H., et al. (2001). Immunosuppressive Effect of Chenodeoxycholic Acid on Natural Killer Cell Activity in Patients With Biliary Atresia and Hepatitis C Virus-Related Liver Cirrhosis. Journal of Pediatric Gastroenterology and Nutrition. Available at: [Link]

-

Salimi, A., et al. (2014). Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study. Hepatitis Monthly. Available at: [Link]

-

Guan, Y., et al. (2020). Farnesoid X receptor (FXR) activation induces the antioxidant protein metallothionein 1 expression in mouse liver. Experimental Cell Research. Available at: [Link]

-

Thistle, J. L. (1977). [Effect of chenic acid on bile lipid composition and on metabolism of bile acids in lithiasis patients]. Minerva Medica. Available at: [Link]

-

Tutino, V., et al. (2024). Anti-Inflammatory and Anti-Fibrotic Effects of a Mixture of Polyphenols Extracted from “Navelina” Orange in Human Hepa-RG and LX-2 Cells Mediated by Cannabinoid Receptor 2. International Journal of Molecular Sciences. Available at: [Link]

-

Santoro, M., et al. (2013). Farnesoid X Receptor, through the Binding with Steroidogenic Factor 1-responsive Element, Inhibits Aromatase Expression in Tumor Leydig Cells. Journal of Biological Chemistry. Available at: [Link]

-

He, J., et al. (2021). Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression. International Journal of Molecular Sciences. Available at: [Link]

-

Cohen, B. I., et al. (1986). Bile acid synthesis. Metabolism of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid. Journal of Biological Chemistry. Available at: [Link]

-

Arteaga, M., et al. (2016). Modulation of farnesoid X receptor results in post-translational modification of poly (ADP-ribose) polymerase 1 in the liver. Toxicology and Applied Pharmacology. Available at: [Link]

-

Li, Y., et al. (2018). A New Approach to Synthesize of 4-Phenacylideneflavene Derivatives and to Evaluate Their Cytotoxic Effects on HepG2 Cell Line. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Farnesoid X receptor (FXR) activation induces the antioxidant protein metallothionein 1 expression in mouse liver | Request PDF. ResearchGate. Available at: [Link]

-

Suh, S. H., et al. (2021). Anti-inflammatory and anti-fibrotic effects of modafinil in nonalcoholic liver disease. Biomedicine & Pharmacotherapy. Available at: [Link]

-

National Cancer Institute. (n.d.). Hep G2 Hepatocyte Lipid Peroxidation Assay. NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory and anti-fibrotic effects of modafinil in nonalcoholic liver disease. ResearchGate. Available at: [Link]

-

Allen, K., et al. (2011). Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis. The American Journal of Pathology. Available at: [Link]

-

Park, S. M., et al. (2019). Discovery of a small molecule having both potent anti-fibrotic and anti-inflammatory capabilities. bioRxiv. Available at: [Link]

-

Al-Said, M. S., et al. (2014). Impact of phenolic composition on hepatoprotective and antioxidant effects of four desert medicinal plants. BMC Complementary and Alternative Medicine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The methyl transferase PRMT1 functions as co-activator of farnesoid X receptor (FXR)/9-cis retinoid X receptor and regulates transcription of FXR responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of farnesoid X receptor results in post-translational modification of poly (ADP-ribose) polymerase 1 in the liver - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Methyl Chenodeoxycholate in Regulating Gene Expression: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the molecular mechanisms by which methyl chenodeoxycholate, a synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), modulates gene expression. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core signaling pathways, experimental validation techniques, and the broader physiological implications of this compound's action.

Introduction: this compound and the Farnesoid X Receptor (FXR)

This compound acts as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR, encoded by the NR1H4 gene, functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1][3] Its natural ligands are bile acids, with chenodeoxycholic acid being one of the most potent endogenous activators.[2][4] this compound, by mimicking the action of CDCA, provides a powerful tool for investigating FXR's role in cellular and metabolic processes and holds therapeutic potential for various liver and metabolic diseases.[5]

The activation of FXR by ligands like this compound initiates a cascade of transcriptional events that collectively work to maintain metabolic equilibrium. This guide will dissect this process, from the initial ligand-receptor interaction to the downstream effects on gene expression and the experimental methodologies used to elucidate these pathways.

The Molecular Cascade: From Ligand Binding to Transcriptional Regulation

The primary mechanism of action of this compound is the direct binding to and activation of FXR. This event triggers a series of molecular steps that ultimately alter the transcription of a suite of target genes.

Ligand-Induced Activation and Heterodimerization

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR).[1][4] This FXR-RXR heterodimer is the transcriptionally active form of the receptor.

DNA Binding and Recruitment of Co-activators

The activated FXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter or intronic regions of target genes.[6] Following DNA binding, the heterodimer recruits a complex of co-activator proteins, which possess histone acetyltransferase (HAT) activity or other chromatin-modifying functions. One such co-activator is the Protein Arginine Methyl-Transferase type I (PRMT1), which can induce histone methylation and regulate the transcription of FXR-responsive genes.[4] The recruitment of these co-activators leads to the modification of chromatin structure, making the DNA more accessible for transcription by RNA polymerase II.

Key FXR Target Genes and their Physiological Roles

The activation of FXR by this compound leads to the regulation of a diverse set of genes, primarily involved in maintaining bile acid and cholesterol homeostasis.

-

Small Heterodimer Partner (SHP; NR0B2): One of the most critical FXR target genes is SHP.[3][4] The induction of SHP expression is a key event in the negative feedback regulation of bile acid synthesis. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][3]

-

Bile Salt Export Pump (BSEP; ABCB11): FXR activation upregulates the expression of BSEP, a transporter protein located on the canalicular membrane of hepatocytes that is responsible for pumping bile acids out of the liver cells into the bile canaliculi.[4] This action promotes bile acid efflux and protects hepatocytes from the cytotoxic effects of high intracellular bile acid concentrations.

-

Organic Solute Transporter Alpha and Beta (OSTα/OSTβ): These transporters are located on the basolateral membrane of hepatocytes and enterocytes and are crucial for the efflux of bile acids from these cells into the portal circulation. FXR agonists have been shown to induce the expression of OSTα and OSTβ.[7]

-

Other Target Genes: FXR also influences the expression of genes involved in lipid metabolism, such as those encoding for apolipoproteins and lipoprotein receptors, and glucose metabolism.[5][8] For instance, treatment with CDCA has been shown to reduce circulating levels of PCSK9, lipoprotein(a), and apolipoprotein C-III.[9]

The following diagram illustrates the core signaling pathway of this compound-mediated FXR activation.

Figure 1: Signaling pathway of this compound via FXR activation.

Experimental Methodologies for Studying this compound's Mechanism of Action

A variety of robust experimental techniques are employed to investigate the molecular details of this compound-mediated gene regulation. This section provides an overview and step-by-step protocols for three core methodologies.

Luciferase Reporter Gene Assay for FXR Activation

This cell-based assay is widely used to quantify the ability of a compound to activate a specific nuclear receptor.[10][11][12] It relies on a reporter gene, typically luciferase, whose expression is driven by a promoter containing response elements for the receptor of interest.

-

Cell Culture and Transfection:

-

Plate human embryonic kidney 293T (HEK293T) cells or a relevant liver cell line (e.g., HepG2) in a 96-well plate.

-

Co-transfect the cells with three plasmids:

-

An expression vector for the ligand-binding domain of human FXR fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of firefly luciferase.

-

A control plasmid constitutively expressing Renilla luciferase (e.g., under an SV40 promoter) to normalize for transfection efficiency and cell viability.[10]

-

-

-

Compound Treatment:

-

After a suitable incubation period post-transfection (e.g., 4-5 hours), treat the cells with varying concentrations of this compound or a control compound (e.g., DMSO as a negative control, CDCA as a positive control).

-

-

Luciferase Activity Measurement:

-

After an appropriate incubation time with the compound (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

-

Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.[10]

-

Figure 3: General workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a highly sensitive and specific method for quantifying the expression levels of target genes. [13][14]It is used to validate the findings from genome-wide studies like ChIP-seq and to measure the dose-dependent effects of compounds on gene expression.

-

RNA Extraction and cDNA Synthesis:

-

Quantitative PCR:

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene (e.g., SHP, BSEP, CYP7A1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR amplification in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated controls. [16]

-

Quantitative Data Summary

The potency of various ligands for FXR activation can be compared using their half-maximal effective concentration (EC50) values obtained from reporter gene assays.

| Ligand | EC50 for FXR Activation | Reference |

| Chenodeoxycholic Acid (CDCA) | ~10 µM | [2] |

| Obeticholic Acid (OCA) | 99 nM | [2][17] |

| This compound | Potency is expected to be similar to or slightly less than CDCA | - |

Note: The EC50 value for this compound is not explicitly stated in the provided search results but is expected to be in a similar range to its parent compound, CDCA.

Conclusion and Future Directions

This compound exerts its effects on gene expression primarily through the activation of the farnesoid X receptor. This interaction initiates a well-defined signaling cascade involving receptor heterodimerization, DNA binding, and the recruitment of co-activators, leading to the transcriptional regulation of a network of genes that are central to bile acid, lipid, and glucose metabolism. The experimental methodologies detailed in this guide provide a robust framework for dissecting the nuances of this regulatory pathway.

Future research in this area will likely focus on elucidating the tissue-specific and context-dependent roles of FXR activation by this compound and other agonists. Furthermore, exploring the interplay between FXR and other signaling pathways, as well as the identification of novel FXR target genes, will continue to be areas of active investigation. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies for a range of metabolic and inflammatory diseases.

References

- Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0 Version Date: April 2021 - EUbOPEN.

- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH.

- Cell-Based Reporter Assays | Thermo Fisher Scientific - US.

- Reporter gene assay formats. A) A response element upstream of the... - ResearchGate.

- Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments.

- The Methyl Transferase PRMT1 Functions as Co-Activator of Farnesoid X Receptor (FXR)/9-cis Retinoid X Receptor and Regulates Transcription of FXR Responsive Genes - PubMed.

- Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed.

- Analysis of bile acid-induced regulation of FXR target genes in human liver slices - the University of Groningen research portal.

- Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed.

-

Farnesoid X receptor - Wikipedia. Available at: [Link]

- Yinchenhao Decoction Mitigates Cholestatic Liver Injury in Mice via Gut Microbiota Regulation and Activation of FXR-FGF15 Pathway - MDPI.

- Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - MDPI.

- ChIP-seq analysis for FXR binding to DNA in hepatic chromatin. (A)... | Download Scientific Diagram - ResearchGate.

-

Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - NIH. Available at: [Link]

- Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PubMed Central.

- Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - NIH.

-

Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed. Available at: [Link]

-

A Comprehensive FXR Signaling Atlas Derived from Pooled ChIP-seq Data - PubMed. Available at: [Link]

-

Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - MDPI. Available at: [Link]

- Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer.

- FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - NIH.

-

Quantitative real-time PCR-based analysis of gene expression - PubMed. Available at: [Link]

-

A Comprehensive FXR Signaling Atlas Derived from Pooled ChIP-seq Data - ResearchGate. Available at: [Link]

-

Update on FXR Biology: Promising Therapeutic Target? - MDPI. Available at: [Link]

- Myers Lab ChIP-seq Protocol v042211_FPedits - ENCODE.

-

Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC - PubMed Central. Available at: [Link]

-

Monitoring gene expression: quantitative real-time rt-PCR - PubMed. Available at: [Link]

-

Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses - MDPI. Available at: [Link]

- Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - Frontiers.

-

RNA extraction and quantitative PCR to assay inflammatory gene expression - Protocols.io. Available at: [Link]

-

(PDF) The metabolite methylglyoxal-mediated gene expression is associated with histone methylglyoxalation - ResearchGate. Available at: [Link]

Sources

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The methyl transferase PRMT1 functions as co-activator of farnesoid X receptor (FXR)/9-cis retinoid X receptor and regulates transcription of FXR responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 13. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 16. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Role of Methyl Chenodeoxycholate in Cholesterol Homeostasis

I. Introduction: The Centrality of Cholesterol and the Emergence of Bile Acid Signaling

Cholesterol, an essential structural component of cellular membranes and a precursor for steroid hormones and vitamin D, is subject to tight regulatory control to maintain cellular and whole-body homeostasis.[1] Dysregulation of cholesterol metabolism is a cornerstone of prevalent metabolic diseases, most notably atherosclerosis and cardiovascular disease.[2][3] The conversion of cholesterol into bile acids in the liver represents the primary pathway for cholesterol catabolism and elimination from the body.[1][4] For decades, bile acids were primarily viewed as detergents essential for the intestinal absorption of dietary fats and fat-soluble vitamins.[5][6] However, a paradigm shift has occurred with the discovery of their role as signaling molecules that activate nuclear receptors, profoundly influencing the transcriptional regulation of genes involved in lipid, glucose, and energy metabolism.[5][6][7]

At the heart of this signaling network is the Farnesoid X Receptor (FXR), a nuclear receptor that functions as the body's primary bile acid sensor.[3][5] Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized from cholesterol in humans and is the most potent endogenous ligand for FXR.[3][8] Methyl chenodeoxycholate, a methyl ester derivative of CDCA, is a valuable tool for researchers studying the intricate mechanisms of FXR activation and its downstream consequences on cholesterol homeostasis. This guide will provide a comprehensive technical overview of the role of this compound, and by extension CDCA, in regulating cholesterol metabolism, with a focus on the molecular pathways, experimental methodologies, and therapeutic implications for drug development professionals.

II. The Bile Acid Synthesis Pathway: A Prelude to Signaling

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a multi-step enzymatic process occurring predominantly in hepatocytes.[4][7] This conversion is not merely a catabolic process but a critical regulatory node in maintaining cholesterol balance.[1][4]

There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

-

The Classic (Neutral) Pathway : This is the principal pathway, accounting for the majority of bile acid production.[1] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway and is exclusively expressed in the liver.[1][4][9] The activity of CYP7A1 is tightly regulated and is a key target of the feedback inhibition mediated by bile acids through FXR.[3][10]

-

The Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[4][9] While it contributes to a lesser extent to the total bile acid pool, it is significant in the synthesis of CDCA.[4]

The balance between these pathways and the subsequent modifications, such as conjugation with glycine or taurine, determines the composition of the bile acid pool, which in turn influences the activation of signaling pathways.[7][11]

III. This compound as an FXR Agonist: The Core Mechanism

This compound, as a derivative of the potent natural FXR agonist CDCA, serves as a key activator of FXR-mediated signaling cascades.[3][8] The activation of FXR by ligands like CDCA initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[12]

Key FXR Target Genes in Cholesterol Homeostasis:

The activation of FXR by this compound orchestrates a multi-faceted response to regulate cholesterol levels, primarily through the transcriptional control of genes involved in bile acid synthesis, transport, and cholesterol efflux.

| Gene | Function | Effect of FXR Activation |

| CYP7A1 | Rate-limiting enzyme in the classic bile acid synthesis pathway.[1][4] | Repression [3][10] |

| SHP | Atypical nuclear receptor that represses the transcription of other genes.[10][13] | Induction [10] |

| ABCG5/G8 | ATP-binding cassette transporters that promote biliary cholesterol secretion.[14][15][16] | Induction [16][17] |

| SR-B1 | Scavenger Receptor Class B Type 1, facilitates hepatic uptake of HDL-cholesterol.[18][19] | Induction [19] |

| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c, a key regulator of fatty acid synthesis.[17][20] | Repression [17][21] |

The FXR-SHP-CYP7A1 Axis: A Negative Feedback Loop

A cornerstone of cholesterol homeostasis is the negative feedback regulation of bile acid synthesis. When bile acid levels, including CDCA, are high in the liver, FXR is activated.[5] This leads to the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[10][13] SHP then acts as a transcriptional repressor by interacting with other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the expression of CYP7A1.[10][13] This SHP-mediated inhibition of CYP7A1 transcription effectively shuts down the primary pathway of bile acid synthesis, thus preventing the accumulation of potentially toxic levels of bile acids and conserving cholesterol.[10]

The Intestinal FXR-FGF19 Axis: An Endocrine Signal to the Liver

In addition to the direct hepatic regulation, FXR activation in the intestine plays a crucial role in cholesterol homeostasis through an endocrine signaling pathway.[6] Upon activation by bile acids in the enterocytes of the ileum, FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[6][22] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes.[6][19] This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 expression, providing another layer of feedback control on bile acid synthesis.[6][22]

V. Interplay with Other Nuclear Receptors: The LXR Connection

The regulation of cholesterol homeostasis is not solely governed by FXR. Liver X Receptors (LXRs), particularly LXRα, are also critical players that act as cholesterol sensors. [23]When intracellular cholesterol levels are high, oxysterol ligands activate LXR, leading to the induction of genes that promote cholesterol efflux and transport, including ABCA1, ABCG1, and, importantly, ABCG5 and ABCG8. [15][24][23][25] Interestingly, both FXR and LXR can regulate some of the same target genes, such as ABCG5/G8, highlighting a coordinated regulatory network. [15]However, their effects on bile acid synthesis are opposing. While FXR activation represses CYP7A1, LXR activation induces its expression, thereby promoting the conversion of excess cholesterol to bile acids. [23]This creates a balanced system where FXR responds to high bile acid levels and LXR responds to high cholesterol levels to maintain overall lipid homeostasis. The dominant regulatory signal can depend on the metabolic context and the relative concentrations of their respective ligands. [26]

VI. Experimental Methodologies for Studying this compound's Effects

A variety of in vitro and in vivo models are employed to elucidate the role of this compound and FXR in cholesterol metabolism.

In Vivo Models:

Genetically modified mouse models have been instrumental in this field. [27][28][29]

-

FXR-null (FXR-/-) mice : These mice lack a functional FXR gene and exhibit elevated plasma cholesterol and triglycerides, providing a model to study the consequences of FXR deficiency. [18][30][31]* Liver-specific and intestine-specific FXR-null mice : These models allow for the dissection of the tissue-specific roles of FXR in regulating cholesterol and bile acid metabolism. [22]* Humanized mouse models : Mice with humanized livers can be used to study the effects of FXR agonists on human-like lipoprotein profiles. [31]

Key Experimental Protocols:

1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective : To quantify the mRNA levels of FXR target genes (e.g., CYP7A1, SHP, ABCG5/G8) in response to this compound treatment.

-

Methodology :

-

Treat cultured hepatocytes (e.g., HepG2) or liver tissue from experimental animals with this compound or a vehicle control.

-

Isolate total RNA using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA input.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

2. Western Blotting for Protein Expression Analysis

-

Objective : To determine the protein levels of key players in cholesterol metabolism (e.g., SR-B1, ABCG5/G8) following treatment with this compound.

-

Methodology :

-

Prepare protein lysates from treated cells or tissues.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin).

-

3. Cholesterol Quantification Assays

-

Objective : To measure total cholesterol, HDL-cholesterol, and LDL-cholesterol levels in plasma or serum from animal models treated with this compound.

-

Methodology :

-

Collect blood samples from treated and control animals.

-

Separate plasma or serum by centrifugation.

-

Use commercially available enzymatic colorimetric or fluorometric assay kits to measure cholesterol concentrations according to the manufacturer's instructions.

-

For HDL and LDL cholesterol, a precipitation step is often required to separate the lipoprotein fractions before quantification.

-

VII. Therapeutic Implications and Future Directions

The profound effects of FXR activation on cholesterol and lipid metabolism have made it an attractive therapeutic target for a range of metabolic diseases. [3][5]Chenodeoxycholic acid itself has been used for the treatment of gallstones and cerebrotendinous xanthomatosis. [11][32]Furthermore, synthetic derivatives of CDCA, such as obeticholic acid (OCA), have been developed as potent and selective FXR agonists. [33] While FXR agonists have shown promise in preclinical and clinical studies for conditions like non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis, their effects on plasma lipoprotein profiles, particularly an increase in LDL-cholesterol observed in some human studies, require careful consideration and further investigation. [34][[“]] Future research in this area will likely focus on:

-

Developing tissue-specific or pathway-selective FXR modulators to harness the beneficial effects on hepatic lipid metabolism while minimizing potential adverse effects on plasma lipoproteins.

-

Further elucidating the complex interplay between FXR, LXR, and other signaling pathways in different metabolic states.

-